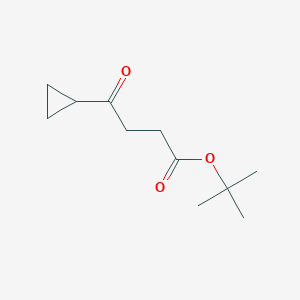

tert-Butyl 4-cyclopropyl-4-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

tert-butyl 4-cyclopropyl-4-oxobutanoate |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-6-9(12)8-4-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

BZUDZUHYBPOSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)C1CC1 |

Origin of Product |

United States |

Structural Significance and Distinctive Features of the Tert Butyl and Cyclopropyl Moieties

The molecular architecture of tert-Butyl 4-cyclopropyl-4-oxobutanoate is distinguished by the presence of two key functional groups: a tert-butyl group and a cyclopropyl (B3062369) group. smolecule.com The interplay of these moieties imparts unique characteristics to the molecule, influencing its reactivity, stability, and conformational preferences.

The tert-butyl group , (CH₃)₃C-, is a sterically demanding alkyl substituent known for its significant bulk. fiveable.meresearchgate.net This steric hindrance provides kinetic stabilization to the ester functionality, protecting it from premature hydrolysis, particularly during multi-step synthetic sequences. smolecule.comresearchgate.net The stability of the tert-butyl group is also attributed to hyperconjugation. fiveable.me In a broader context, tert-butyl groups are frequently employed as protecting groups in organic synthesis due to their stability and the relative ease of their removal under specific acidic conditions. fiveable.mewikipedia.org

The cyclopropyl group , a three-membered carbon ring, is characterized by significant ring strain due to its 60° bond angles, a considerable deviation from the ideal tetrahedral angle of 109.5°. fiveable.mewikipedia.org This inherent strain enhances the reactivity of the ring, making it susceptible to ring-opening reactions. fiveable.me Electronically, the cyclopropyl group exhibits properties akin to a double bond, with significant π-orbital overlap, and can act as a good donor in hyperconjugation, which can stabilize adjacent carbocations. fiveable.mewikipedia.org This unique electronic nature influences the reactivity of the neighboring ketone.

The combination of the bulky, stabilizing tert-butyl group and the strained, reactive cyclopropyl ring within the same molecule creates a versatile synthetic building block. The conformational dynamics are largely governed by the steric demands of the tert-butyl group, which can "lock" the molecule into specific orientations. smolecule.com

Broader Context in Ester and Ketone Chemistry

Tert-Butyl 4-cyclopropyl-4-oxobutanoate is a bifunctional molecule, containing both an ester and a ketone. This places it within the rich and extensive fields of ester and ketone chemistry, which are fundamental to organic synthesis.

Esters are a crucial class of organic compounds, widely synthesized through methods like Fischer esterification. researchgate.net They are common intermediates in the production of a vast array of pharmaceuticals and materials. sciencedaily.com The tert-butyl ester, in particular, is valued for its hydrolytic stability under many conditions, yet it can be cleaved when necessary, making it a useful protecting group for carboxylic acids. smolecule.com

Ketones are also central to chemical synthesis, serving as key intermediates in the creation of complex molecules. sciencedaily.com The carbonyl group of a ketone is a site of rich reactivity, participating in reactions such as reductions, and condensation reactions. smolecule.com Recent research has focused on expanding the reactivity of ketones beyond the traditional chemistry at the carbonyl carbon and the alpha position. sciencedaily.com Advances in C-H activation are unlocking new ways to functionalize ketones at previously inaccessible sites, broadening their synthetic utility. sciencedaily.com

The Baeyer-Villiger oxidation, a classic reaction that converts ketones to esters, highlights the close relationship between these two functional groups. acs.org Researchers are continuously developing greener and more efficient methods for such transformations. acs.orgsciencedaily.comwaseda.jp The presence of both an ester and a ketone in this compound allows for a diverse range of chemical modifications, making it a versatile substrate for synthetic chemists. smolecule.com

Research Landscape and Potential Areas of Exploration

Direct Esterification Routes and Optimization

Direct esterification of 4-cyclopropyl-4-oxobutanoic acid with tert-butanol (B103910) presents a straightforward approach to obtaining the target molecule. smolecule.com This method, a variation of the classic Fischer-Speier esterification, typically requires an acid catalyst to facilitate the reaction between the carboxylic acid and the alcohol.

The primary challenge in this route lies in the steric hindrance of the tert-butyl alcohol, which can significantly slow down the reaction rate. To overcome this, optimization of reaction conditions is crucial. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, and the removal of water to drive the equilibrium towards the product side.

Table 1: Key Parameters for Optimization of Direct Esterification

| Parameter | Considerations | Examples of Conditions |

| Catalyst | Strong acids are required to protonate the carboxylic acid. | Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or acidic ion-exchange resins. |

| Temperature | Higher temperatures can increase the reaction rate but may lead to side reactions. | Typically in the range of 80-120°C. |

| Water Removal | Essential to shift the reaction equilibrium towards ester formation. | Azeotropic distillation with a Dean-Stark apparatus using a solvent like toluene (B28343) or xylene. |

| Reagent Ratio | An excess of one reagent can be used to drive the reaction to completion. | Often, an excess of the less expensive reagent, the alcohol, is used. |

Detailed research findings on the optimization of this specific transformation would involve screening various catalysts and conditions to identify the most efficient and high-yielding protocol. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Acylation-Driven Synthetic Pathways

Acylation-driven strategies offer an alternative and often more reactive approach to the synthesis of this compound. smolecule.com These pathways typically involve the reaction of a highly reactive acylating agent with a suitable nucleophile. Two primary variations of this strategy can be envisioned.

The first approach involves the acylation of a tert-butyl alcohol source with a derivative of 4-cyclopropyl-4-oxobutanoic acid, such as its acyl chloride. The acyl chloride can be prepared in situ from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.orgnih.gov This highly electrophilic species then readily reacts with tert-butanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

A second, and potentially more versatile, acylation approach is the reaction of a cyclopropyl-containing acylating agent with a tert-butoxycarbonyl-containing nucleophile. A notable example of this type of reaction is the transacetoacetylation of tert-butyl acetoacetate (B1235776). lookchem.comsemanticscholar.org In a hypothetical application to the synthesis of the target compound, one could envision the acylation of a suitable enolate derived from tert-butyl acetoacetate with a cyclopropanecarbonyl halide. Subsequent ketene (B1206846) generation and reaction would lead to the desired β-keto ester.

Table 2: Comparison of Acylation-Driven Pathways

| Pathway | Acylating Agent | Nucleophile | Key Considerations |

| Pathway A | 4-cyclopropyl-4-oxobutanoyl chloride | tert-butanol | In-situ generation of the acid chloride is often preferred due to its reactivity and moisture sensitivity. organic-chemistry.orgnih.gov |

| Pathway B | Cyclopropanecarbonyl halide | Enolate of tert-butyl acetoacetate | This approach offers the potential for a one-pot reaction and is driven by the formation of a stable product. lookchem.comsemanticscholar.org |

Multi-Component and Convergent Synthetic Strategies

While specific examples for the synthesis of this compound via multi-component or convergent strategies are not extensively documented in the literature, these advanced synthetic approaches hold significant potential for the efficient construction of such molecules. smolecule.com

A multi-component reaction (MCR) would involve the simultaneous combination of three or more starting materials in a single reaction vessel to form the target compound. This approach is highly desirable from an economic and environmental perspective as it reduces the number of synthetic steps and purification procedures.

The design of such strategies would rely on the clever application of known chemical transformations to bring together the necessary building blocks in a controlled and efficient manner.

Analogous Synthetic Preparations for Related Esters and Ketones

The synthesis of esters and ketones that are structurally related to this compound provides valuable insights into potential synthetic routes for the target molecule. The preparation of other esters of 4-cyclopropyl-4-oxobutanoic acid, such as the methyl or ethyl esters, can often be achieved under less stringent conditions than the tert-butyl ester due to the lower steric hindrance of the corresponding alcohols.

Furthermore, the synthesis of various cyclopropyl ketones has been extensively studied and offers a range of methods for introducing the cyclopropyl ketone moiety. These methods can often be adapted to the synthesis of more complex molecules containing this functional group.

Table 3: Examples of Analogous Synthetic Preparations

| Compound | Synthetic Method | Reference |

| Ethyl 4-cyclopropyl-4-oxobutanoate | Not specified in provided context | Not specified |

| Methyl 4-cyclopropyl-4-oxobutanoate | Not specified in provided context | Not specified |

| Cyclopropyl methyl ketone | Reaction of 5-chloro-2-pentanone (B45304) with a base | Not specified |

The study of these analogous preparations can inform the development of novel and optimized synthetic routes for this compound, allowing for the selection of the most appropriate reagents and conditions based on the desired scale and efficiency of the synthesis.

Reactivity of the Ester Functional Group

The tert-butyl ester group is known for its steric bulk, which influences its reactivity, particularly in comparison to less hindered esters like methyl or ethyl esters.

Transesterification is a crucial reaction for modifying ester functionalities. In the case of β-keto esters, this transformation allows for the exchange of the alcohol moiety. While specific studies on this compound are not prevalent, the general principles of transesterification of β-keto esters can be applied. These reactions are typically catalyzed by acids or bases and involve the reaction of the ester with an alcohol. For instance, the transesterification of a similar β-keto ester, ethyl acetoacetate, with various alcohols can be achieved using catalysts like boric acid.

The reaction of tert-butyl esters with alcohols, known as alcoholysis, can be challenging due to the steric hindrance of the tert-butyl group. However, under certain conditions, this transformation is possible. For example, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl₂ as a catalyst can generate acid chloride intermediates in situ, which then react with a variety of alcohols to yield the corresponding esters in high yields under mild conditions.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| tert-Butyl Ester | Alcohol/Amine | α,α-dichlorodiphenylmethane, SnCl₂ | Ester/Amide | High |

This table presents a general reaction for the conversion of tert-butyl esters to other esters or amides.

A key feature of tert-butyl esters is their relative stability under basic and neutral conditions, while being susceptible to cleavage under acidic conditions. This differential reactivity is a cornerstone of its use as a protecting group in organic synthesis.

The hydrolytic stability of tert-butyl esters in basic media is significant. Unlike methyl or ethyl esters, which are readily saponified by bases like sodium hydroxide (B78521), the bulky tert-butyl group sterically hinders the approach of the hydroxide nucleophile to the carbonyl carbon. However, under forcing conditions, such as with powdered potassium hydroxide in tetrahydrofuran (B95107) (THF), cleavage of tert-butyl benzoates can be achieved at ambient temperature in excellent yield.

Acid-catalyzed cleavage of tert-butyl esters, on the other hand, is a common and efficient process. The mechanism proceeds via an AAL1 pathway, where protonation of the carbonyl oxygen is followed by the formation of a stable tert-butyl carbocation. This carbocation is then trapped by a nucleophile or eliminated as isobutylene (B52900). A wide range of acids, including trifluoroacetic acid (TFA), formic acid, and hydrochloric acid, can be used for this deprotection. For example, tert-butyl esters of amino acids are readily cleaved by acids.

| Condition | Reagent | Mechanism | Product | Notes | Reference |

| Acidic | Trifluoroacetic Acid (TFA) | AAL1 | Carboxylic Acid + Isobutylene | Common deprotection method. | |

| Basic | NaOH (aq) | BAC2 (very slow) | Carboxylate + tert-Butanol | Generally stable under mild basic conditions. | |

| Basic (anhydrous) | KOH/THF | BAC2 | Carboxylate + tert-Butanol | Effective for hindered esters. |

This table summarizes the hydrolytic stability and cleavage of tert-butyl esters under different conditions.

Reactivity of the Ketone Functional Group

The cyclopropyl ketone moiety in this compound exhibits reactivity typical of ketones, but with the added influence of the strained cyclopropyl ring, which can participate in or influence certain reactions.

Like other ketones, the carbonyl carbon of the cyclopropyl ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols or new carbon-carbon bonds.

Grignard Reactions: The reaction of Grignard reagents with ketones is a fundamental C-C bond-forming reaction. With this compound, a Grignard reagent would be expected to add to the ketone carbonyl, forming a tertiary alcohol after acidic workup. It is important to note that Grignard reagents can also react with esters, leading to a double addition to form a tertiary alcohol. Selective reaction at the ketone would require careful control of stoichiometry and reaction conditions, or protection of the ester group.

Wittig Reaction: The Wittig reaction provides a pathway to convert ketones into alkenes. organic-chemistry.orgadichemistry.com The reaction involves a phosphorus ylide, which attacks the ketone carbonyl. organic-chemistry.orgadichemistry.com For cyclopropyl ketones, this reaction can be used to introduce an exocyclic double bond. organic-chemistry.orgadichemistry.com The reactivity of the ylide (stabilized vs. non-stabilized) influences the stereochemistry of the resulting alkene. organic-chemistry.org Non-stabilized ylides, typically prepared from primary alkyl halides, generally lead to the formation of (Z)-alkenes. organic-chemistry.org

| Nucleophile | Reagent | Product Type | Notes | Reference |

| Hydride | NaBH₄ | Secondary Alcohol | Selective for the ketone over the ester. | |

| Organometallic | RMgX (Grignard) | Tertiary Alcohol | Potential for reaction with the ester as well. | |

| Phosphorus Ylide | Ph₃P=CHR | Alkene | Forms a C=C bond at the carbonyl position. organic-chemistry.orgadichemistry.com |

This table outlines common nucleophilic addition reactions at the ketone carbonyl.

The presence of α-hydrogens adjacent to the ketone carbonyl allows for the formation of enolates, which can then participate in various condensation reactions.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound, such as a ketone, with formaldehyde (B43269) and a primary or secondary amine. masterorganicchemistry.comsmolecule.comnih.gov In the case of this compound, the enolizable protons are on the methylene (B1212753) group adjacent to the ketone. Reaction with formaldehyde and dimethylamine, for instance, would be expected to yield a β-amino ketone, known as a Mannich base. masterorganicchemistry.comsmolecule.com

Robinson Annulation: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. nih.govchemistrysteps.com A ketone enolate can act as the Michael donor to an α,β-unsaturated ketone acceptor, such as methyl vinyl ketone (MVK). nih.govchemistrysteps.com The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form a six-membered ring. nih.govchemistrysteps.com The enolate of this compound could potentially participate in a Robinson annulation, leading to the formation of a complex polycyclic structure. nih.govchemistrysteps.com

| Reaction Name | Reagents | Intermediate | Final Product | Reference |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Acid/Base Catalyst | Iminium ion, Enol/Enolate | β-Amino Ketone | masterorganicchemistry.comsmolecule.comnih.gov |

| Robinson Annulation | α,β-Unsaturated Ketone (e.g., MVK), Base | 1,5-Diketone | α,β-Unsaturated Cyclic Ketone | nih.govchemistrysteps.com |

This table details key condensation reactions applicable to the ketone functionality.

The ketone carbonyl can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the selectivity, especially in the presence of the ester group.

Hydride Reductions:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones over esters. lumenlearning.com Therefore, treatment of this compound with NaBH₄ would selectively reduce the cyclopropyl ketone to the corresponding secondary alcohol, leaving the tert-butyl ester intact. lumenlearning.com The stereoselectivity of the reduction of substituted cyclopropyl ketones can be influenced by the steric bulk of the substituents on the cyclopropane (B1198618) ring. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent that will reduce both the ketone and the ester functionalities. davuniversity.org Treatment with LiAlH₄ would lead to the reduction of the ketone to a secondary alcohol and the ester to a primary alcohol, resulting in a diol. davuniversity.org

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) is another method for reducing ketones. However, under certain conditions, catalytic hydrogenation can also lead to the opening of the cyclopropane ring. The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction of the ketone while preserving the cyclopropane ring.

| Reducing Agent | Reactivity with Ketone | Reactivity with Ester | Product(s) | Notes | Reference |

| Sodium Borohydride (NaBH₄) | Reduces to secondary alcohol | Unreactive | tert-Butyl 4-cyclopropyl-4-hydroxybutanoate | Selective for ketone reduction. lumenlearning.com | |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces to secondary alcohol | Reduces to primary alcohol | 4-cyclopropyl-1,4-butanediol | Reduces both functional groups. davuniversity.org | |

| H₂/Catalyst (e.g., Pd/C) | Reduces to secondary alcohol | Can be reduced | Secondary alcohol or diol | Risk of cyclopropane ring opening. |

This table compares the outcomes of different carbonyl reduction methods.

Cyclization and Annulation Reactions Involving the Oxobutanoate Scaffold

The 1,4-dicarbonyl motif inherent in the oxobutanoate scaffold of this compound provides a robust platform for the construction of cyclic and polycyclic systems. Annulation strategies, which involve the formation of a new ring onto an existing structure, are particularly valuable in this context.

[4+1] annulation reactions involve the combination of a four-atom component with a one-atom component to form a five-membered ring. While specific examples utilizing this compound are not extensively documented, the general reactivity of β-ketoesters suggests its potential as a precursor in such transformations. The core principle involves the generation of an enolate from the β-ketoester, which can then react with a suitable one-carbon electrophile.

The cyclopropyl ketone moiety introduces an element of strain and unique electronic properties that could influence the regioselectivity and stereoselectivity of such reactions. The steric bulk of the tert-butyl group can also play a significant role in directing the approach of reactants.

[4+2] annulation, or Diels-Alder reactions, are powerful methods for the synthesis of six-membered rings. In the context of this compound, the molecule could potentially act as a dienophile, particularly after enolization to form an electron-rich diene system. The reactivity would be influenced by the electronic nature of the cyclopropyl group and the steric hindrance of the tert-butyl ester.

Alternatively, derivatization of the keto-ester could lead to diene precursors suitable for [4+2] cycloadditions. The strategic placement of the cyclopropyl and tert-butyl groups offers opportunities for controlling the facial selectivity of the cycloaddition, leading to specific stereoisomers.

Catalytic Transformations and Stereoselective Processes

Catalysis offers efficient and selective methods for transforming molecules like this compound. Stereoselective processes are of particular importance, as they allow for the synthesis of chiral molecules with high optical purity.

The transition metal-catalyzed asymmetric hydrogenation of β-ketoesters is a well-established and efficient method for producing optically active β-hydroxy esters, which are valuable chiral building blocks. researchgate.net While direct studies on this compound may be limited, extensive research on analogous β-ketoesters provides a strong precedent for its successful enantioselective hydrogenation. nih.govgoogle.com

These reactions typically employ chiral ruthenium-phosphine catalysts, such as those derived from BINAP, in various solvents, including room temperature ionic liquids, to achieve high conversions and enantiomeric excesses (ee). nih.gov For instance, α-unsubstituted β-aryl β-keto esters have been shown to undergo highly enantioselective transfer hydrogenation. acs.orgnih.gov The presence of the cyclopropyl group in this compound could influence the steric and electronic environment around the ketone, potentially affecting the efficiency and selectivity of the hydrogenation.

A representative table of results for the enantioselective hydrogenation of various β-ketoesters is shown below, illustrating the high enantioselectivities achievable with different substrates and catalysts.

| Substrate | Catalyst | Solvent | Conversion (%) | ee (%) |

| Ethyl benzoylacetate | Ru-BINAP | Ionic Liquid | >99 | 98.2 |

| Ethyl 4-chloro-3-oxobutanoate | Ru-BINAP | Methanol | >99 | 97.5 |

| Methyl 3-oxopentanoate | Ru-BINAP | Ionic Liquid | >99 | 99.3 |

This table presents data from analogous systems to illustrate the potential for enantioselective hydrogenation.

Tertiary phosphines are versatile nucleophilic catalysts that can initiate a variety of transformations with α,β-unsaturated carbonyl compounds and related systems. nih.govillinois.edu In the case of β-ketoesters, phosphine (B1218219) catalysis can facilitate reactions at the α- and γ-positions. nih.gov The initial step typically involves the conjugate addition of the phosphine to an activated alkene, generating a zwitterionic intermediate that can then engage in further reactions. nih.gov

For a molecule like this compound, phosphine catalysis could enable transformations such as Michael additions or annulations. The phosphine can act as a general base, deprotonating the β-ketoester to form an enolate, which can then react with an electrophile. illinois.edu The unique structure of the cyclopropyl group might lead to novel reaction pathways or selectivities under phosphine catalysis.

Palladium-catalyzed allylic substitution is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction. acs.org In the context of β-ketoesters, this reaction often involves the decarboxylative allylation of allylic β-ketoesters. nih.govjst.go.jp While this compound itself is not an allylic ester, it serves as a relevant structural motif. The core principle involves the formation of a π-allylpalladium intermediate from an allylic substrate, which is then attacked by a nucleophile, often generated from a β-ketoester. nih.govnih.govcaltech.edu

The stereochemical outcome of these reactions can often be controlled by the choice of chiral ligands on the palladium catalyst. nih.gov The reaction of diastereomeric β-ketoesters in palladium-catalyzed decarboxylative allylic alkylation has been studied to understand stereoablative enantioconvergent catalysis, where both diastereomers of the starting material can be converted to a single enantiomer of the product. nih.govcaltech.edu

Stereoselective Reactions and Diastereoselectivity

The stereochemical outcome of reactions involving this compound is of significant interest in synthetic chemistry, where the control of stereocenters is crucial for the preparation of complex target molecules. The presence of a prochiral ketone and an adjacent methylene group offers opportunities for various stereoselective transformations, including substrate-controlled and catalyst-controlled reactions. Research in this area focuses on achieving high levels of diastereoselectivity and enantioselectivity in reactions such as reductions, alkylations, and cycloadditions.

The facial selectivity in nucleophilic additions to the cyclopropyl ketone is influenced by the steric bulk of the tert-butyl ester and the electronic nature of the cyclopropyl group. Theoretical and experimental studies on related cyclopropyl ketones have shown that the relative stability of conformers plays a key role in determining the stereochemical course of a reaction. For this compound, the molecule can adopt conformations that minimize steric interactions, thereby directing the approach of incoming reagents.

Asymmetric Reduction of the Carbonyl Group

The reduction of the ketone in this compound can generate a new stereocenter, leading to the formation of the corresponding alcohol, tert-butyl 4-cyclopropyl-4-hydroxybutanoate. The use of chiral reducing agents or catalysts can afford this product with high enantiomeric excess (ee). While specific data on the asymmetric reduction of this compound is not extensively documented in publicly available literature, the stereoselective reduction of other cyclopropyl ketones is well-established.

Catalytic asymmetric hydrogenation using chiral ruthenium or rhodium complexes, such as those incorporating the BINAP ligand, is a common strategy for achieving high enantioselectivity in the reduction of ketones. Similarly, chiral oxazaborolidine catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, are effective for the enantioselective reduction of various ketones with borane. The expected outcomes for the asymmetric reduction of this compound, based on analogous systems, are summarized in the table below.

Table 1: Predicted Enantioselectivity in the Asymmetric Reduction of tert-Butyl 4-cyclopropyl-4-oxobutanoate

| Catalyst System | Reducing Agent | Expected Major Enantiomer | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-BINAP-RuCl₂ | H₂ | (R)-alcohol | >95% |

| (S)-BINAP-RuCl₂ | H₂ | (S)-alcohol | >95% |

| (R)-CBS Catalyst | BH₃·THF | (R)-alcohol | ~90-98% |

| (S)-CBS Catalyst | BH₃·THF | (S)-alcohol | ~90-98% |

Diastereoselective Alkylation of the Enolate

The methylene group adjacent to the ketone in this compound can be deprotonated to form an enolate, which can then be alkylated. When a chiral auxiliary is incorporated into the molecule, or when a chiral base or additive is used, this alkylation can proceed with high diastereoselectivity.

Drawing parallels from studies on the stereoselective alkylation of chiral titanium(IV) enolates of related β-ketoesters, it is anticipated that the enolate of this compound would exhibit high facial selectivity. researchgate.netnih.gov The formation of a specific enolate geometry (E or Z) and the steric hindrance imposed by the cyclopropyl and tert-butyl groups would direct the approach of an electrophile from the less hindered face. The use of chiral N-acyloxazolidinones as chiral auxiliaries has demonstrated excellent diastereocontrol in the alkylation of similar substrates. researchgate.netnih.gov

The table below illustrates the potential diastereoselectivity in the alkylation of a chiral derivative of this compound, based on established methodologies.

Table 2: Predicted Diastereoselectivity in the Alkylation of a Chiral Imide Derived from tert-Butyl 4-cyclopropyl-4-oxobutanoate

| Electrophile | Chiral Auxiliary | Base | Predicted Diastereomeric Ratio (dr) |

|---|---|---|---|

| Benzyl bromide | (S)-4-benzyl-2-oxazolidinone | NaHMDS, TiCl₄ | >95:5 |

| Methyl iodide | (S)-4-benzyl-2-oxazolidinone | NaHMDS, TiCl₄ | >95:5 |

| Allyl iodide | (S)-4-benzyl-2-oxazolidinone | NaHMDS, TiCl₄ | >90:10 |

The development of stereoselective transformations for this compound is pivotal for its application as a building block in the synthesis of enantiomerically pure and diastereomerically defined bioactive molecules. Further research into substrate-controlled and catalyst-controlled reactions will undoubtedly expand the synthetic utility of this versatile compound.

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Cyclopropyl 4 Oxobutanoate

Elucidation of Reaction Pathways and Intermediates

The reactions of tert-butyl 4-cyclopropyl-4-oxobutanoate are largely dictated by the chemistry of its cyclopropyl (B3062369) ketone and tert-butyl ester functionalities. Mechanistic studies, often drawing parallels from related cyclopropyl ketone systems, have shed light on the potential reaction pathways and the transient species that govern them.

A prominent reaction pathway for cyclopropyl ketones involves the cleavage of the strained three-membered ring. Computational studies on analogous systems, such as the samarium(II) iodide (SmI₂)-catalyzed intermolecular couplings of cyclopropyl ketones, provide a framework for understanding these processes. nih.govresearchgate.netacs.orgacs.orgmanchester.ac.uk For this compound, a similar single-electron transfer (SET) from a reductant to the carbonyl group can be envisioned, leading to the formation of a ketyl radical intermediate. This highly reactive species can then undergo a characteristic ring-opening of the cyclopropyl group, relieving ring strain and generating a more stable radical species. The exact nature of the subsequent steps would depend on the reaction conditions and the presence of other reagents.

In the absence of a potent single-electron reductant, the carbonyl group of this compound is susceptible to nucleophilic attack. The reaction pathway would proceed through a tetrahedral intermediate. The fate of this intermediate is then dependent on the nature of the nucleophile and the reaction conditions, potentially leading to addition products or, if a suitable leaving group is present, substitution.

Furthermore, the enolizable nature of the ketone allows for the formation of an enolate intermediate under basic conditions. This enolate can then participate in a variety of reactions, including alkylations and aldol-type condensations, providing a pathway to more complex molecular architectures.

Analysis of Stereochemical Outcomes and Chiral Induction Principles

The stereochemistry of reactions involving this compound is a subject of considerable complexity, influenced by the conformational preferences of the molecule and the stereoelectronic effects of its substituents. A key principle governing the stereochemical outcome is the "cyclopropyl effect," which has been observed in related systems. rsc.org This effect describes the tendency of a cyclopropane (B1198618) ring to influence the conformational equilibrium of an adjacent six-membered ring, favoring an axial orientation for bulky substituents. While this compound is an acyclic system, the underlying principles of torsional strain and hyperconjugation that drive this effect are still relevant in influencing the preferred conformations and, consequently, the facial selectivity of approaching reagents.

In reactions where a new stereocenter is formed, such as the reduction of the ketone or the addition of a nucleophile, the stereochemical outcome is dictated by the relative energies of the diastereomeric transition states. The bulky tert-butyl group exerts a significant steric influence, potentially directing incoming reagents to the less hindered face of the molecule.

Moreover, the development of biocatalytic methods has opened up avenues for highly stereoselective transformations of related cyclopropyl keto-esters. For instance, enzyme-catalyzed carbene transfer reactions have been employed for the enantioselective synthesis of α-cyclopropyl-pyruvates, which can then be converted to other chiral building blocks. utdallas.edu This highlights the potential for achieving high levels of chiral induction in reactions involving the cyclopropyl ketone moiety through the use of chiral catalysts or biocatalysts.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the energetic landscape of the reacting system. The presence of the strained cyclopropyl ring introduces a significant amount of ring strain energy, which can be released upon ring-opening, providing a thermodynamic driving force for such reactions.

While specific kinetic data for the reactions of this compound are not extensively reported in the literature, general principles of chemical kinetics can be applied. The rate of nucleophilic addition to the carbonyl group, for example, will be influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. The steric hindrance imposed by the tert-butyl and cyclopropyl groups will also affect the rate of reaction by influencing the accessibility of the reactive center.

Influence of Steric and Electronic Effects on Reaction Mechanisms

The steric and electronic properties of the tert-butyl and cyclopropyl groups exert a profound influence on the reaction mechanisms of this compound.

The tert-butyl group is a sterically demanding substituent that can significantly hinder the approach of reagents to the adjacent ester carbonyl group and, to a lesser extent, the ketone. This steric bulk can be exploited to achieve regioselectivity in reactions where multiple reactive sites are present. Electronically, the tert-butyl group is an electron-donating group through induction, which can slightly modulate the reactivity of the ester functionality.

The cyclopropyl group , on the other hand, possesses unique electronic properties. It can act as both a σ-donor and a weak π-acceptor, a consequence of the high p-character of its C-C bonds. This dual electronic nature allows it to stabilize an adjacent carbocation or radical through hyperconjugation, while also being able to accept electron density into its Walsh orbitals. This electronic character influences the electrophilicity of the ketone's carbonyl carbon and can stabilize intermediates formed during reactions. The inherent ring strain of the cyclopropyl group also makes it susceptible to ring-opening reactions, a key feature of its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 4 Cyclopropyl 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysissmolecule.comnih.govgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of tert-Butyl 4-cyclopropyl-4-oxobutanoate in solution. A combination of one-dimensional and advanced two-dimensional techniques allows for the unambiguous assignment of all proton and carbon signals, providing insights into connectivity, and conformational dynamics. researchgate.net

High-Resolution ¹H and ¹³C NMR Spectroscopy for Elucidation of Molecular Frameworkgoogle.com

The molecular framework of this compound is readily confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) of the signals are indicative of the electronic environment of each nucleus, and the coupling patterns in the ¹H NMR spectrum reveal the connectivity of adjacent protons.

The ¹H NMR spectrum is characterized by several distinct regions. The most upfield signals correspond to the protons of the cyclopropyl (B3062369) ring, which are shielded due to the ring's unique electronic structure. dtic.mil These typically appear as complex multiplets between 0.8 and 1.2 ppm for the methylene (B1212753) protons (CH₂) and a distinct multiplet for the methine proton (CH) adjacent to the carbonyl group, usually shifted further downfield. The methylene protons of the butanoate chain (α and β to the ketone) appear as two distinct triplets around 2.8 and 3.2 ppm. A highly characteristic singlet, integrating to nine protons, is observed around 1.45 ppm, which is unequivocally assigned to the magnetically equivalent methyl groups of the tert-butyl ester.

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone. The carbonyl carbons of the ketone and ester are the most downfield signals, with the ketone carbon appearing around 208 ppm and the ester carbonyl at approximately 172 ppm. smolecule.com The quaternary carbon of the tert-butyl group is observed around 81 ppm, while its three methyl carbons produce a strong signal near 28 ppm. The carbons of the cyclopropyl ring and the methylene groups of the butanoate chain resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl | -C(CH₃)₃ | N/A | ~81 |

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28 | |

| Ester | -C=O | N/A | ~172 |

| Butanoate Chain | -CH₂-C=O | ~2.8 (t, 2H) | ~35 |

| -CH₂-CH₂- | ~3.2 (t, 2H) | ~28 | |

| Ketone | -C=O | N/A | ~208 |

| Cyclopropyl | >CH-C=O | ~2.0 (m, 1H) | ~20 |

| -CH₂- (ring) | ~0.9-1.2 (m, 4H) | ~11 | |

| Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on typical chemical shifts for similar functional groups. |

Low-Temperature NMR Studies on Conformational Preferences and Dynamics of tert-Butyl and Cyclopropyl Groupssmolecule.comnih.gov

The conformational behavior of this compound is governed by the steric and electronic interplay between its functional groups. smolecule.com The bulky tert-butyl group, with a high conformational A-value of approximately 4.9 kcal/mol, heavily restricts rotation around the adjacent C-O bond, effectively "locking" it into a low-energy conformation to minimize steric strain. smolecule.com

Low-temperature NMR studies can provide deeper insights into these conformational dynamics. As the temperature is lowered, the rate of interchange between different conformers slows down. For the cyclopropyl ketone moiety, the preferred conformation is typically one where the carbonyl group bisects the cyclopropane (B1198618) ring. This arrangement allows for optimal electronic conjugation between the carbonyl π-system and the Walsh orbitals of the cyclopropyl ring. At room temperature, rapid rotation around the bond connecting the cyclopropyl ring and the carbonyl group leads to averaged NMR signals. However, at sufficiently low temperatures, it may be possible to observe the distinct signals of different rotamers, allowing for the determination of the energy barriers to rotation and the relative populations of the conformers. Similar studies have been applied to other cycloketones to understand their conformational landscapes. nih.gov

Advanced NMR Techniques for Stereochemical Assignments

While the parent molecule lacks stereocenters, derivatives or reaction products of this compound may contain them. Advanced 2D NMR techniques are indispensable for determining the relative or absolute stereochemistry in such cases. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, it would show clear cross-peaks connecting the adjacent methylene groups in the butanoate chain and would help delineate the complex coupling patterns within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached, providing a definitive assignment of the carbon skeleton by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon. It would also connect the cyclopropyl protons to the ketone carbonyl carbon, confirming the attachment point.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a derivative with a new stereocenter, NOESY or ROESY could be used to establish the relative configuration of substituents by observing through-space interactions. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmationgoogle.comchemicalbook.com

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound and for deducing its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to confirm the molecular formula, C₁₁H₁₈O₃. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The mass spectra of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com

Key fragmentation pathways for this compound would include:

Loss of the tert-butyl cation: A very common fragmentation for tert-butyl esters is the loss of a stable tert-butyl cation ([C₄H₉]⁺, m/z 57) or a neutral isobutylene (B52900) molecule, leading to a prominent peak in the spectrum.

Alpha-Cleavage at the Ketone: Cleavage of the bonds adjacent to the ketone carbonyl is a primary fragmentation mode. miamioh.edu This can result in the loss of the cyclopropyl group (•C₃H₅) to form an acylium ion, or the loss of the butanoate side chain. The formation of the cyclopropylcarbonyl cation (C₃H₅CO⁺, m/z 69) is expected.

McLafferty Rearrangement: While a classic McLafferty rearrangement involving the ketone is not possible due to the lack of a γ-hydrogen on that side, a rearrangement involving the ester functionality can occur. cdnsciencepub.comacs.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Origin |

| 183/182 | [M - CH₃]⁺ / [M - H₂O]⁺ | Loss of a methyl radical or water |

| 127 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 115 | [M - OC(CH₃)₃]⁺ | Alpha-cleavage at ester |

| 69 | [C₃H₅CO]⁺ | Alpha-cleavage at ketone (loss of side chain) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterizationgoogle.com

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to its two carbonyl groups.

Ketone C=O Stretch: The carbonyl of the ketone conjugated with the cyclopropyl ring will exhibit a strong absorption band typically in the range of 1690-1705 cm⁻¹.

Ester C=O Stretch: The ester carbonyl will show a distinct, strong absorption at a higher frequency, generally around 1730-1740 cm⁻¹.

C-O Stretches: Strong bands corresponding to the C-O single bond stretches of the ester group will be present in the 1100-1300 cm⁻¹ region.

C-H Stretches: Absorptions for sp³ C-H bonds (tert-butyl, butanoate chain) will appear just below 3000 cm⁻¹, while the sp²-like C-H bonds of the cyclopropyl ring will appear just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Carbonyl stretches are also visible in Raman spectra, though typically weaker than in the IR. researchgate.net The symmetric vibrations of the cyclopropyl ring, often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum, providing a useful diagnostic tool for this moiety.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detectionchemicalbook.com

Spectroscopic methods are essential for monitoring the progress of chemical reactions in real-time, such as in the synthesis of this compound. A plausible synthesis involves the acylation of a tert-butyl acetate (B1210297) enolate with a cyclopropylacyl chloride.

NMR Spectroscopy: Reaction progress can be followed by taking aliquots from the reaction mixture and recording ¹H NMR spectra. The disappearance of the starting material signals and the concurrent appearance of the characteristic product signals (e.g., the tert-butyl singlet at ~1.45 ppm and the methylene triplets) provide a quantitative measure of conversion.

Infrared Spectroscopy: A small sample of the reaction mixture can be analyzed by IR. The disappearance of the acyl chloride C=O band (around 1800 cm⁻¹) and the appearance of the two distinct product C=O bands (ketone and ester) would clearly indicate the formation of the desired β-keto ester.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for reaction monitoring. google.comgoogle.com The reaction mixture can be injected into an LC-MS system, which separates the components (starting materials, product, byproducts) by chromatography. The mass spectrometer then detects each component by its mass-to-charge ratio, allowing for precise tracking of the consumption of reactants and the formation of the product, even at very low concentrations. This can also help in the identification of transient intermediates that may not be observable by other methods.

Computational Chemistry and Molecular Modeling Studies of Tert Butyl 4 Cyclopropyl 4 Oxobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful means to investigate the electronic structure and predict the reactivity of molecules like tert-butyl 4-cyclopropyl-4-oxobutanoate. mpg.de By approximating the many-electron wavefunction in terms of the electron density, DFT provides a computationally tractable approach to understanding molecular properties.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanoate chain in this compound gives rise to a complex conformational landscape. Computational methods, particularly molecular mechanics and DFT, are instrumental in exploring the potential energy surface (PES) to identify stable conformers and the energy barriers between them. aps.org The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its geometric coordinates. nih.gov

DFT calculations, for instance using the M06-2X functional, have been effectively employed to determine the relative energies of different conformers and calculate Boltzmann population distributions. acs.org The exploration of the PES for a molecule like this would involve systematically rotating key bonds and calculating the energy at each point to locate the minima, which correspond to stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| A | anti | anti | 0.00 |

| B | anti | gauche | 1.5 |

| C | gauche | anti | 2.1 |

| D | gauche | gauche | 3.8 |

| E | syn | anti | 5.2 |

| This table is illustrative and presents hypothetical data for different conformers based on typical energy differences found in flexible molecules. Actual values would require specific DFT calculations. |

Transition State Characterization and Reaction Energetics

DFT calculations are crucial for elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. youtube.com For reactions involving this compound, such as the ring-opening of the cyclopropyl (B3062369) group or reactions at the ketone, DFT can be used to model the geometry of the transition state and calculate the activation energy.

For example, in the study of gold(I)-catalyzed reactions of 1-(1-alkynyl)cyclopropyl ketones, DFT calculations at the B3LYP level of theory were used to locate the transition structure for the key ring-opening step. acs.org Similarly, DFT has been used to calculate the reaction profiles for the ring-opening hydroarylation of cyclopropyl ketones, providing energy values in kcal/mol for the intermediates and transition states. researchgate.net These studies show that the cleavage of a C-C bond in the cyclopropane (B1198618) ring is a key step, and the activation energy for this process can be quantified. acs.org For this compound, one could computationally investigate reactions such as its reduction or its use as an electrophile in reactions with nucleophiles, which are known to occur with electrophilic cyclopropanes. nih.gov

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | Formation of intermediate | +15.7 |

| Intermediate | Adduct of nucleophile and ketone | -5.2 |

| Transition State 2 | Ring-opening of cyclopropyl group | +25.3 |

| Products | Ring-opened product | -12.8 |

| This table provides a hypothetical energy profile for a plausible reaction pathway. The values are for illustrative purposes. |

Spectroscopic Property Prediction (NMR, IR)

DFT calculations have become an indispensable tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts in NMR spectroscopy. nih.gov Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.net

For predicting ¹H NMR spectra, a common workflow involves a conformational search, geometry optimization of the conformers (e.g., with B3LYP-D3/6-31G(d)), and then single-point NMR calculations using a different functional and basis set (e.g., WP04/6-311++G(2d,p)) with a solvent model. github.io This approach can yield mean absolute errors as low as 0.08 ppm compared to experimental spectra. github.io

DFT can also be used to study tautomeric equilibria, such as the keto-enol tautomerism possible for the β-keto ester moiety in this compound. By comparing the calculated IR spectra of the keto and enol forms with the experimental spectrum, the predominant tautomer in a given solvent can be identified. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted (DFT) | Experimental (Hypothetical) |

| ¹H NMR (δ, ppm) - Cyclopropyl CH | 0.95 - 1.20 | 0.90 - 1.15 |

| ¹H NMR (δ, ppm) - tert-Butyl CH₃ | 1.48 | 1.45 |

| ¹³C NMR (δ, ppm) - Ketone C=O | 208.5 | 209.2 |

| ¹³C NMR (δ, ppm) - Ester C=O | 172.1 | 171.8 |

| IR (cm⁻¹) - Ketone C=O stretch | 1710 | 1715 |

| IR (cm⁻¹) - Ester C=O stretch | 1738 | 1740 |

| This table illustrates the expected close correlation between DFT-predicted and experimentally observed spectroscopic data. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govaidic.it These models are essential in drug discovery and materials science for predicting the properties of new compounds, thereby saving time and resources. nih.gov

Similarly, QSPR models have been developed to predict the thermodynamic properties of cycloalkanes. nih.gov These models use molecular descriptors calculated from the molecular structure to predict properties like heat capacity and thermal energy. nih.gov For a series of compounds including tert-butyl esters, QSPR models can be developed to predict various thermodynamic properties by considering the most probable molecular conformers. researchgate.net

Table 4: Descriptors Commonly Used in QSAR/QSPR Models for Analogous Systems

| Descriptor Type | Examples | Relevance |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, which is important for receptor binding. |

| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, affecting its transport and binding. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

| Quantum Chemical | From DFT calculations (e.g., electrostatic potential) | Provide detailed electronic and structural information. aidic.it |

Molecular Docking and Binding Site Analysis (in the context of its application as a building block for biologically active compounds)

This compound is a valuable building block for the synthesis of more complex, biologically active molecules. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. f1000research.commdpi.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. dovepress.com

Studies on other cyclopropane-containing molecules have demonstrated the utility of this approach. For instance, molecular docking has been used to investigate the binding mode of cyclopropane derivatives as selective ligands for the dopamine (B1211576) D3 receptor. nih.gov In another study, docking was used to predict the binding mode of thiazole (B1198619) derivatives in the active site of cyclooxygenase (COX) enzymes, revealing key hydrogen bond and hydrophobic interactions. mdpi.com The results of such docking studies are typically evaluated using a scoring function, which estimates the binding affinity (often in kcal/mol). mdpi.com

Table 5: Illustrative Molecular Docking Results for a Hypothetical Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -9.2 | Tyr23, Leu78, Val86 | Hydrogen bond, Hydrophobic |

| Protease Y | -8.5 | Asp102, Phe45, Ile110 | Salt bridge, π-π stacking, Hydrophobic |

| GPCR Z | -7.9 | Ser154, Trp201, Met150 | Hydrogen bond, Hydrophobic |

| This table presents hypothetical docking results for a drug candidate derived from this compound against various protein targets. |

Investigations of Steric and Electronic Influences on Molecular Architecture

The molecular architecture of this compound is governed by a delicate balance of steric and electronic effects. stackexchange.comresearchgate.net The cyclopropyl group, in particular, imparts unique properties to the molecule. While often considered a small ring, its electronic nature is complex, exhibiting properties of a double bond, such as the ability to participate in hyperconjugation. wikipedia.org

DFT calculations on related systems have shown that a spiro-cyclopropane adjacent to a six-membered ring can dramatically alter the conformational preferences of substituents, even forcing a bulky tert-butyl group into an axial position, which is normally highly disfavored. acs.orgmdpi.com This "cyclopropyl effect" is attributed to a combination of increased torsional strain in the equatorial conformation and hyperconjugative interactions. acs.org

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Synthetic Intermediate in Organic Synthesis

Tert-Butyl 4-cyclopropyl-4-oxobutanoate has garnered attention in the scientific community for its utility as a versatile building block in the synthesis of intricate organic molecules. smolecule.com Its distinct functional groups—the ketone, the cyclopropyl (B3062369) ring, and the tert-butyl ester—offer multiple reaction sites for chemists to elaborate and functionalize the molecule, leading to a diverse array of complex structures.

Precursor to Complex Molecular Architectures

The inherent reactivity of the cyclopropyl ketone moiety in this compound makes it an excellent precursor for generating complex molecular architectures. The strained three-membered ring of the cyclopropyl group can undergo ring-opening reactions under various conditions, including photochemical and catalytic processes, to form larger ring systems or introduce functionalized side chains. rsc.org For instance, research on aryl cyclopropyl ketones has demonstrated their utility in enantioselective [3+2] photocycloaddition reactions to construct densely substituted cyclopentane (B165970) structures. warwick.ac.uk This type of reactivity highlights the potential of this compound to serve as a starting material for the synthesis of natural products and other complex organic molecules that feature five-membered rings. nih.gov

Furthermore, the ketone functionality can participate in a wide range of classical organic reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions, to build molecular complexity. sigmaaldrich.comsigmaaldrich.com The tert-butyl ester group, known for its steric bulk, can act as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other parts of the molecule. smolecule.com This combination of reactive sites within a single molecule provides chemists with a powerful tool for the strategic assembly of elaborate molecular frameworks.

Building Block for Novel Pharmaceutical Scaffolds

In the realm of medicinal chemistry, the discovery of novel molecular scaffolds is crucial for the development of new therapeutic agents. This compound has been identified as a valuable building block for the synthesis of innovative pharmaceutical scaffolds. smolecule.com Its structural motifs are found in various bioactive compounds, and its use as an intermediate has been noted in the synthesis of kinase inhibitors and anti-inflammatory agents. smolecule.com

Kinase inhibitors are a critical class of drugs used in cancer therapy, and the development of new inhibitor templates is an active area of research. While direct synthesis of a named drug using this compound is not explicitly detailed in the provided search results, the synthesis of novel tetracyclic pyridone tyrosine kinase inhibitor templates has been reported using related starting materials and transformations that highlight the utility of such building blocks. ntu.edu.sg The cyclopropyl group, in particular, is a desirable feature in medicinal chemistry as it can impart favorable properties such as increased potency, metabolic stability, and reduced off-target effects. The unique conformational constraints imposed by the cyclopropyl ring can lead to a precise three-dimensional arrangement of functional groups, which is essential for effective binding to biological targets. smolecule.com

Potential in the Design and Formulation of Advanced Materials

The application of this compound extends beyond organic synthesis into the domain of materials science. The compound's functional groups offer opportunities for its incorporation into polymeric structures and the development of functional coatings with specific, tailored properties. smolecule.com

Incorporation into Polymeric Structures

The ketone and ester functionalities of this compound make it a candidate for incorporation into polymer chains. Keto-functionalized polymers are recognized as versatile scaffolds for creating complex macromolecular architectures and for conjugating biomolecules. researchgate.netnih.gov The ketone group can undergo various chemical transformations, such as oxime ligation, to attach other molecules to the polymer backbone, leading to materials with specific functions. researchgate.net

While direct polymerization of this compound is not documented in the provided results, the principles of polymer chemistry suggest its potential use as a monomer or a functional additive. For example, the ester group could potentially undergo transesterification to be incorporated into polyester (B1180765) chains. The presence of the cyclopropyl and tert-butyl groups would be expected to influence the physical properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility, due to their steric and electronic effects. smolecule.com

Development of Coatings with Tailored Properties

Functional coatings are a cornerstone of modern materials science, providing surfaces with enhanced properties such as corrosion resistance, hydrophobicity, and biocompatibility. rsc.orgacs.org The development of intelligent coatings that can respond to environmental stimuli is a particularly active area of research. nih.gov

The chemical structure of this compound suggests its potential as a component in the formulation of advanced coatings. The cyclopropyl group could contribute to the formation of a durable and robust coating, while the tert-butyl group could enhance hydrophobicity. Furthermore, the ketone functionality could serve as a reactive site for cross-linking or for the attachment of other functional molecules to the coating surface. This could enable the creation of "smart" coatings that can, for example, release an antimicrobial agent in response to a specific trigger or change their surface properties on demand. The general principles of functional coating design support the exploration of this compound in creating new materials with tailored surface characteristics. researchgate.net

Research into Novel Chemical Entity Discovery

The exploration of new chemical entities is a fundamental driver of innovation in both academic and industrial research. This compound serves as a valuable reagent in this pursuit, enabling the synthesis and investigation of previously unexplored molecular structures. smolecule.com Its unique combination of functional groups provides a gateway to novel chemical space, offering the potential to discover compounds with unique properties and applications. As a model substrate, it facilitates the study of cyclopropane (B1198618) reactivity and esterification kinetics, contributing to a deeper understanding of fundamental chemical principles. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 1957284-35-3 |

An in-depth analysis of the chemical compound this compound reveals significant potential for future research and application. This article explores emerging perspectives on its synthesis, reactivity, and integration into modern chemical research platforms.

Future Research Directions and Emerging Perspectives

The unique structural combination of a bulky tert-butyl ester, a reactive ketone, and a strained cyclopropyl (B3062369) ring positions tert-Butyl 4-cyclopropyl-4-oxobutanoate as a molecule of considerable interest for future chemical exploration. smolecule.com The interplay of these functional groups offers a rich landscape for developing new synthetic methodologies, uncovering novel reactivity, and expanding its utility across various scientific fields.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include:

- tert-Butyl: Singlet at ~1.4 ppm (¹H), 28–30 ppm (¹³C).

- Cyclopropane protons: Multiplet at 0.5–1.2 ppm (¹H).

- Ketone carbonyl: ~210 ppm (¹³C).

- IR spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone).

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches m/z 212.1412 (C₁₁H₁₈O₃).

How do conformational dynamics of the tert-butyl group influence reactivity in different solvents?

Advanced

The tert-butyl group’s axial/equatorial preference impacts steric hindrance and reaction pathways. For example:

- Axial conformation : Observed in crystalline states via low-temperature NMR, increasing steric shielding of the ketone moiety .

- Equatorial preference in solution : DFT calculations with explicit solvent models (e.g., acetonitrile) show solvation stabilizes equatorial conformers, enhancing nucleophilic attack at the ketone .

Methodological recommendation : Combine variable-temperature NMR and MD simulations to map solvent-dependent conformational equilibria.

What are the recommended storage and handling protocols for this compound?

Q. Basic

- Storage : Tightly sealed containers in a freezer (-20°C) under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling : Use explosion-proof equipment and grounded metal containers to mitigate electrostatic risks .

- PPE : Nitrile gloves, EN 166-certified goggles, and P95 respirators during weighing .

How can contradictions in reported reaction outcomes be resolved?

Advanced

Contradictions (e.g., variable yields) often arise from undetected impurities or kinetic vs. thermodynamic control. Strategies include:

- Reproducibility checks : Replicate reactions under inert atmospheres to exclude moisture/O₂ effects.

- Advanced analytics : Use HPLC-MS to identify trace byproducts (e.g., hydrolyzed esters) .

- Kinetic profiling : Monitor reaction progress via in-situ FTIR to detect intermediate species.

What are its potential applications in organic synthesis?

Q. Basic

- Building block : For synthesizing carbamates or heterocycles via ketone functionalization (e.g., Grignard additions) .

- Pharmaceutical intermediates : Cyclopropane moieties are prevalent in bioactive molecules (e.g., antiviral agents) .

How can computational methods predict its reactivity and stability?

Q. Advanced

- DFT calculations : Model transition states for nucleophilic attacks on the ketone, accounting for solvent dielectric effects (e.g., COSMO-RS solvation model) .

- MD simulations : Predict aggregation behavior in polar solvents, which may explain solubility limitations.

- QSPR models : Correlate substituent effects (e.g., cyclopropane ring strain) with thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.